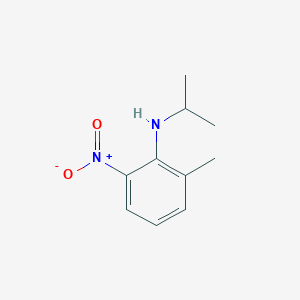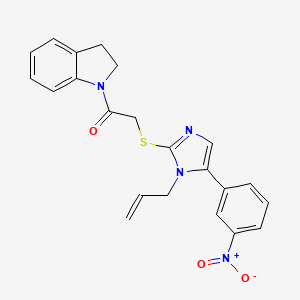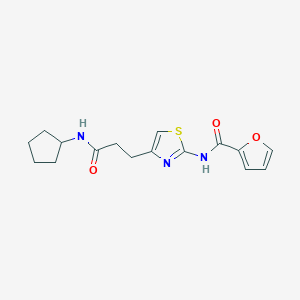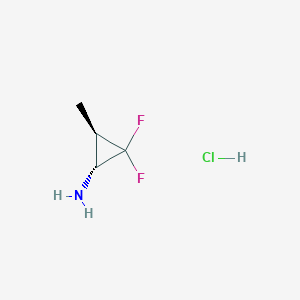![molecular formula C15H21N3O3S B2795544 5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-59-3](/img/structure/B2795544.png)
5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as pyrimidines and their derivatives . Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring. This particular compound has additional functional groups, such as an ethoxyethylthio group and an ethyl group, which may influence its properties and potential applications .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Pyrimidines can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyethylthio and ethyl groups may increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, part of the pyrido[2,3-d]pyrimidine family, has been the subject of various synthetic methodologies. Notably, derivatives of pyrido[2,3-d]pyrimidines have been synthesized through reactions involving ketones, cyanoacetate, and malononitrile, producing compounds with varied substitutions and structural complexities (Su & Watanabe, 1982). Such methods showcase the flexibility and adaptability of these compounds in chemical synthesis. Further, the reaction of cyano-1,3-dimethyluracil with activated acetonitriles resulted in the formation of derivatives with high yields, pointing to the high reactivity and potential for diverse chemical modifications (Su & Watanabe, 1984).
Structural Characteristics
The structural integrity and configurations of pyrido[2,3-d]pyrimidine derivatives have been analyzed through various means. For instance, X-ray diffraction analysis confirmed the structures of certain 6-substituted derivatives, highlighting the importance of accurate structural determination in understanding the properties and potential applications of these compounds (Taghavi-Moghadam et al., 1999). Additionally, molecular structures of certain 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have been linked through hydrogen bonds, forming dimers and chains, which are further linked by pi-pi stacking interactions. This elucidates the importance of intermolecular interactions in the solid-state arrangement and stability of these compounds (Trilleras et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-ethoxyethylsulfanyl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-5-10-9-16-13-11(12(10)22-8-7-21-6-2)14(19)18(4)15(20)17(13)3/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZCZTIKERLYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1SCCOCC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-ethoxyethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

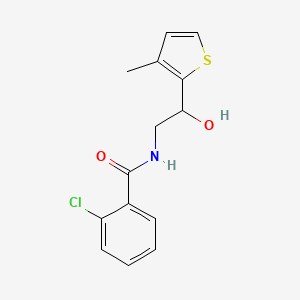
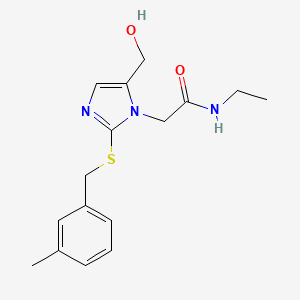
![(E)-3-[5-(4-Bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-[1-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2795468.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2795470.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2795474.png)
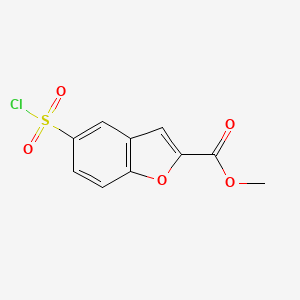
![5-chloro-N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridin-3-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2795476.png)
